![molecular formula C10H18N4O B1373350 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1251101-02-6](/img/structure/B1373350.png)
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds containing 1,2,4-oxadiazole and piperazine moieties, such as 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine, have demonstrated significant antimicrobial and antifungal activities. Notably, various derivatives of this compound have been synthesized and evaluated for their effectiveness against different microbial strains. Some specific examples include:
- Microwave-assisted synthesis of hybrid molecules containing 1,2,4-oxadiazole and piperazine structures showed good to moderate antimicrobial activity against tested microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
- Novel carbazole derivatives including the piperazine and 1,3,4-oxadiazole group exhibited significant antibacterial and antifungal activities (Sharma, Kumar, & Pathak, 2014).
- Compounds with similar structures were found to possess excellent antibacterial and antifungal properties compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activities
Some derivatives of this compound have shown promising results in anticancer studies. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. For example:
- A series of carbazole derivatives, including piperazine and 1,3,4-oxadiazol moieties, were found to be active against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
Tuberculostatic Activity
Derivatives containing the 1,3,4-oxadiazole and piperazine structures have been evaluated for their tuberculostatic activity. These studies have provided insights into the potential use of these compounds in treating tuberculosis:
- Synthesized compounds including the 1,3,4-oxadiazole and piperazine moieties showed varying levels of inhibitory concentrations against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antioxidant Activity
Some studies have focused on the antioxidant properties of compounds containing the 1,2,4-oxadiazole and piperazine framework. These findings suggest potential therapeutic applications in conditions where oxidative stress plays a role:
- A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for antioxidant activity, showing promising results (Mallesha, Harish, Mohana, & Rekha, 2014).
Análisis Bioquímico
Biochemical Properties
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein-tyrosine phosphatase 1B and chemokine receptor type 4, exhibiting selective agonist properties . These interactions suggest that this compound may influence signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxic activity against both tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, potentially leading to altered cellular responses and outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with various enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, but its degradation products may also have biological activity . Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is processed within the body and its overall impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific tissues . These interactions determine the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-ethyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-9-12-10(15-13-9)8(2)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUFZWBCNJRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
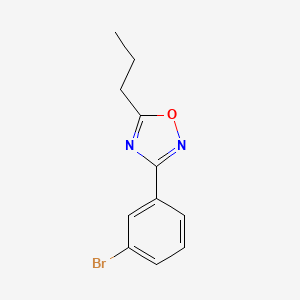


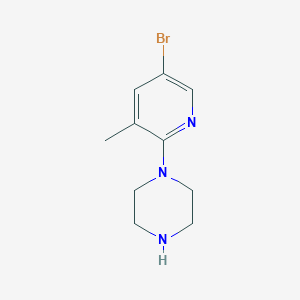
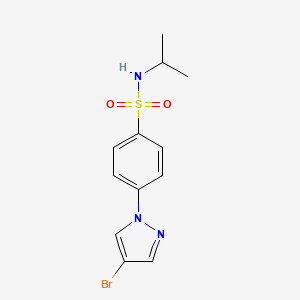

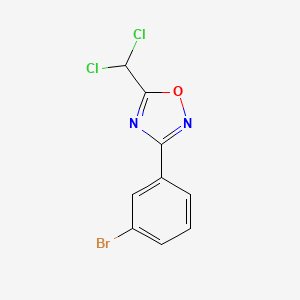
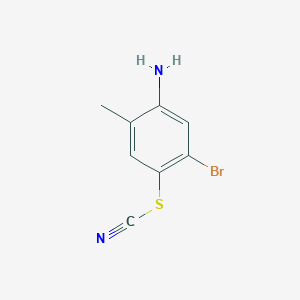


![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)
